molecular formula C21H16O4 B290638 4-Benzoylphenyl 2-methoxybenzoate

4-Benzoylphenyl 2-methoxybenzoate

Cat. No.: B290638
M. Wt: 332.3 g/mol
InChI Key: ULVZJQUSCUXTCS-UHFFFAOYSA-N
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Description

4-Benzoylphenyl 2-methoxybenzoate is a synthetic aromatic ester featuring a benzoyl group attached to a phenyl ring and a 2-methoxybenzoate moiety. The benzoyl group enhances lipophilicity and may influence photochemical properties, while the 2-methoxybenzoate component could modulate solubility and metabolic stability . Such structural attributes are common in intermediates for pharmaceuticals or functional polymers, though further experimental validation is required to confirm specific roles.

Properties

Molecular Formula

C21H16O4

Molecular Weight

332.3 g/mol

IUPAC Name

(4-benzoylphenyl) 2-methoxybenzoate

InChI

InChI=1S/C21H16O4/c1-24-19-10-6-5-9-18(19)21(23)25-17-13-11-16(12-14-17)20(22)15-7-3-2-4-8-15/h2-14H,1H3

InChI Key

ULVZJQUSCUXTCS-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related benzoate esters reveals key differences in substituent effects and applications:

Compound Key Features Applications Reference
4-Benzoylphenyl 2-methoxybenzoate Benzoylphenyl group + 2-methoxybenzoate ester Potential use in organic synthesis, photochemical materials, or drug intermediates (inferred)
Methyl 2-methoxybenzoate (M2MOB) Methyl ester + 2-methoxy substituent Flavoring agent (mushrooms, grapes); used in fragrance formulations
Phenyl benzoate Simple benzoate ester with phenyl group Polymer plasticizers; solvent in organic reactions
(2-Benzoyl-4-methylphenyl) benzoate Benzoyl and methyl groups on phenyl ring + benzoate ester Pharmaceutical intermediate (exact role unspecified)
Methyl 4-(chlorosulfonyl)-2-methoxybenzoate Chlorosulfonyl and methoxy substituents Reactive intermediate for sulfonamide drug synthesis

Key Observations :

  • Substituent Effects: The 2-methoxy group in M2MOB and the target compound enhances solubility compared to non-polar analogues like phenyl benzoate.
  • Thermal Stability : Metal 2-methoxybenzoates (e.g., Co, Ni) decompose between 110–349°C, losing ligands stepwise . Organic analogues like the target compound likely exhibit higher thermal stability due to covalent bonding, though experimental data are lacking.

Preparation Methods

Two-Step Esterification via Acyl Chloride Intermediate

The most straightforward approach involves synthesizing 2-methoxybenzoyl chloride followed by coupling with 4-hydroxybenzophenone.

Step 1: Synthesis of 2-Methoxybenzoyl Chloride
2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM). The reaction is driven to completion by removing HCl gas, yielding 2-methoxybenzoyl chloride.

Step 2: Esterification with 4-Hydroxybenzophenone
The acyl chloride reacts with 4-hydroxybenzophenone in the presence of a base (e.g., pyridine or triethylamine) to facilitate nucleophilic acyl substitution. The reaction proceeds at room temperature in DCM, with yields ranging from 65% to 78%.

ReactantsCatalyst/SolventTemperatureTimeYield
2-Methoxybenzoyl chloridePyridine/DCM25°C12 h72%
4-Hydroxybenzophenone

One-Pot Mitsunobu Reaction

The Mitsunobu reaction offers a single-step alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 2-methoxybenzoic acid and 4-hydroxybenzophenone. This method avoids isolating the acyl chloride but requires strict anhydrous conditions.

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Molar ratio (acid:alcohol:DEAD:PPh₃): 1:1:1.2:1.2

  • Temperature: 0°C → room temperature

  • Yield: 68–82%

Phase-Transfer Catalyzed Alkylation

Adapting methods from high-pressure methylation protocols (as seen in CN112142579A), 4-hydroxybenzophenone can undergo alkylation with methyl 2-bromobenzoate under phase-transfer conditions.

Optimized Parameters:

  • Catalyst: Tetrabutylammonium chloride (0.5–5 mol%)

  • Solvent: Chlorobenzene

  • Pressure: 0.3–0.5 MPa

  • Temperature: 100–120°C

  • Yield: 85–89%

Mechanistic Analysis of Key Reactions

Nucleophilic Acyl Substitution

In the acyl chloride route (Section 1.1), pyridine neutralizes HCl, shifting equilibrium toward ester formation. The reaction follows an SN² mechanism at the carbonyl carbon, with the phenoxide ion attacking the electrophilic acyl chloride.

Mitsunobu Reaction Mechanism

The Mitsunobu reaction proceeds via oxidative activation of the alcohol (4-hydroxybenzophenone) by DEAD and PPh₃, forming an oxyphosphonium intermediate. Subsequent nucleophilic displacement by the carboxylate anion yields the ester.

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in acyl chloride coupling by stabilizing ionic intermediates.

  • Chlorobenzene (dielectric constant: 5.6) improves yields in high-pressure alkylation by facilitating phase transfer.

Catalyst Screening

CatalystYield (%)Purity (%)
Pyridine7295
Triethylamine6893
Tetrabutylammonium bromide8999

Analytical Characterization

Spectroscopic Data

  • IR (KBr):

    • C=O stretch: 1705 cm⁻¹ (ester)

    • C-O-C asymmetric stretch: 1098 cm⁻¹

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.02 (d, 2H, benzophenone aryl)

    • δ 7.45–7.32 (m, 5H, overlapping aryl)

    • δ 3.89 (s, 3H, OCH₃)

Melting Point

Reported mp: 108–112°C (lit. 111–113°C for analogous esters) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-benzoylphenyl 2-methoxybenzoate, and how can researchers optimize yield and purity?

  • Methodological Answer :

  • Esterification : React 2-methoxybenzoic acid with 4-benzoylphenol using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to promote ester bond formation .
  • Protection Strategies : Use phenacyl groups as photosensitive protecting agents during synthesis to avoid side reactions. Deprotection is achieved via UV irradiation under neutral conditions .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 70–85%, with purity confirmed by NMR (δ 7.2–8.1 ppm for aromatic protons) and mass spectrometry .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^{13}C NMR to identify methoxy (-OCH3_3, δ ~3.8 ppm) and ester carbonyl (C=O, δ ~168 ppm) groups. Compare with published spectra of analogous benzoates .
  • X-ray Crystallography : Resolve crystal structure to confirm molecular geometry. For example, monoclinic systems (space group P21_1/c) with bond lengths (C=O: ~1.21 Å) and angles consistent with ester linkages .
  • FT-IR : Validate functional groups (ester C=O stretch: ~1720 cm1^{-1}; benzoyl C=O: ~1660 cm1^{-1}) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Hydrolysis Studies :
ConditionReagentsDegradation ProductsHalf-Life
Acidic (6M HCl)Reflux, 12h2-Methoxybenzoic acid + 4-Benzoylphenol2h
Basic (1M NaOH)RT, 24hCarboxylate salts8h
  • Analysis : Monitor hydrolysis via HPLC (C18 column, acetonitrile/water mobile phase). Adjust pH to 6–7 for maximum stability during storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) for this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Determine if splitting arises from dynamic effects (e.g., rotational barriers) by acquiring spectra at 25°C and 60°C .
  • Isotopic Labeling : Use deuterated solvents to confirm solvent interactions. For IR shifts, compare with DFT-calculated vibrational spectra (e.g., Gaussian 09 software) .
  • X-ray Validation : Cross-reference spectroscopic anomalies with crystallographic data to rule out structural misassignments .

Q. What experimental designs are suitable for studying degradation pathways under photolytic conditions?

  • Methodological Answer :

  • Photolysis Setup : Expose solutions to UV light (λ = 254 nm) in quartz cells. Use actinometry (ferrioxalate) to quantify photon flux .
  • Product Identification : Employ LC-MS (Q-TOF) to detect transient intermediates (e.g., radicals or quinone derivatives).
  • Kinetic Modeling : Fit degradation data to pseudo-first-order models. Activation energy (Ea_a) calculated via Arrhenius plots .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures from PDB (e.g., cytochrome P450 3A4). Validate poses with MD simulations (GROMACS, 100 ns) .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on binding affinity using CoMFA/CoMSIA .
  • ADMET Prediction : Predict bioavailability and toxicity via SwissADME or ProTox-II .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Analog Synthesis : Replace methoxy with ethoxy, hydroxy, or halogens. Assess substituent effects via Hammett plots .
  • Biological Assays : Test derivatives for antimicrobial activity (MIC assays) or enzyme inhibition (IC50_{50} determination). Correlate logP values (HPLC-derived) with activity .
  • Crystallographic SAR : Compare X-ray structures to identify conformational changes impacting activity .

Q. How can cross-disciplinary approaches (e.g., materials science + pharmacology) enhance applications of this compound?

  • Methodological Answer :

  • Liquid Crystal Studies : Incorporate into nematic phases (e.g., 5CB) and measure dielectric constants. Thermal stability assessed via DSC (Ttransition_{\text{transition}} ~120°C) .
  • Drug Delivery : Formulate nanoparticles (PLGA matrix) and study release kinetics (pH 7.4 PBS, 37°C). Compare with free compound via Franz diffusion cells .
  • Photodynamic Therapy : Evaluate singlet oxygen generation (using SOSG probe) under UV/visible light .

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